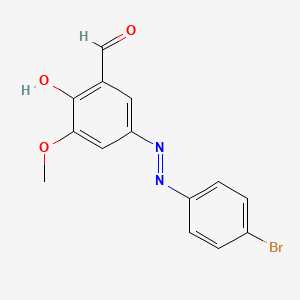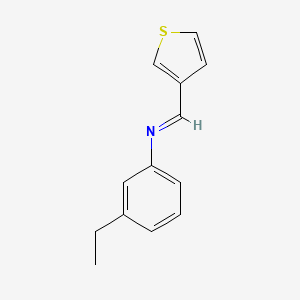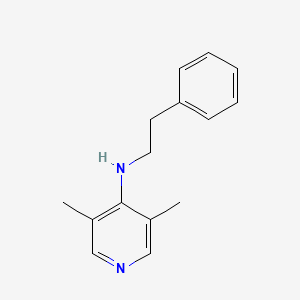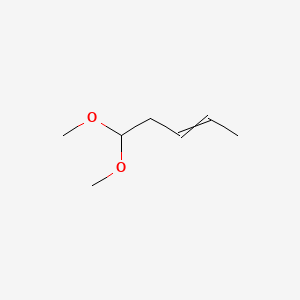
1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine is a chemical compound characterized by the presence of trifluoromethyl and piperidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions may require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine moiety may contribute to binding affinity with receptors or enzymes, influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine: Similar structure but with a different position of the piperidine group.
1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride: Contains a trifluoromethyl group but differs in the presence of a hydrazine moiety.
Uniqueness
1,1,1-trifluoro-N-((1-isopropylpiperidin-4-yl)methyl)methanamine is unique due to its specific combination of trifluoromethyl and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H19F3N2 |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)15-5-3-9(4-6-15)7-14-10(11,12)13/h8-9,14H,3-7H2,1-2H3 |
Clave InChI |
YHDVVPFIDUUVEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)CNC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


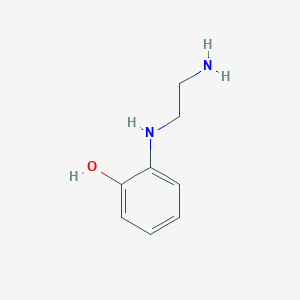

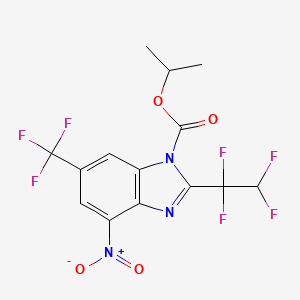
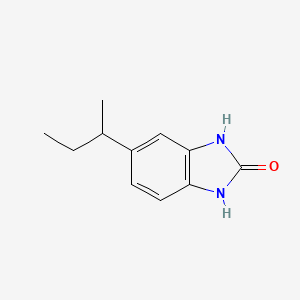
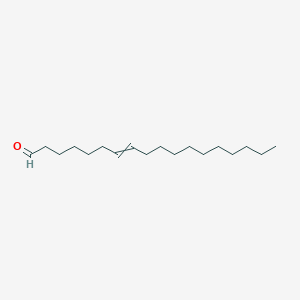
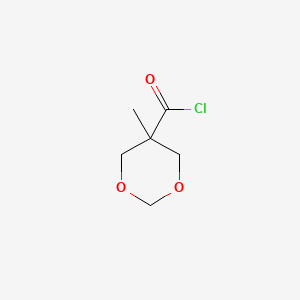
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)
